L-CYSTEINE (3-13C)
Description
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Properties
Molecular Weight |
122.15 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Significance of Stable Isotope Tracers in Biochemical Investigations
Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to follow their metabolic pathways within a biological system. nih.govmaastrichtuniversity.nl Unlike their radioactive counterparts, stable isotopes are safe for use in a wide range of studies, including those involving human subjects. ckisotopes.com Their application has revolutionized our understanding of metabolism by enabling the quantification of metabolic reactions in vivo. ckisotopes.comisotope.com
The fundamental principle behind their use lies in the ability to distinguish the labeled molecule (the "tracer") from its naturally occurring, unlabeled counterpart (the "tracee") using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. maastrichtuniversity.nlnih.govnih.gov This allows researchers to monitor the incorporation, flux, and oxidation of specific substrates like amino acids, carbohydrates, and fatty acids in a tissue-specific or whole-body manner. nih.gov
The use of stable isotopes, particularly ¹³C, has been instrumental in the development of metabolic flux analysis (MFA). vanderbilt.eduplos.orgnih.gov MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a network, providing a detailed snapshot of cellular metabolism. nih.govshimadzu.comresearchgate.net By introducing a ¹³C-labeled substrate, such as L-cysteine (3-13C), into a biological system, scientists can trace the path of the ¹³C atom as it is incorporated into various downstream metabolites. vanderbilt.edu This information is crucial for identifying metabolic bottlenecks, discovering novel metabolic pathways, and understanding how genetic or environmental perturbations affect cellular function. vanderbilt.edunih.gov
Rationale for 13c Labeling of L Cysteine at the C 3 Position
L-cysteine is a semi-essential amino acid with a pivotal role in numerous cellular processes. mdpi.comnih.gov It serves as a building block for proteins, a precursor for the synthesis of the major intracellular antioxidant glutathione (B108866), and a source of sulfur for various biomolecules. medchemexpress.comnih.govmdpi.commedchemexpress.com The specific labeling of L-cysteine at the C-3 position provides distinct advantages for tracking its metabolic fate.
The C-3 carbon of cysteine is directly involved in several key metabolic transformations. Cysteine can be catabolized to produce pyruvate (B1213749), which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for the synthesis of other molecules. frontiersin.org By tracing the ¹³C label from the C-3 position, researchers can quantify the flux of cysteine into these central metabolic pathways. For instance, a study on the metabolic fate of L-cysteine in the parasite Entamoeba histolytica utilized uniformly labeled L-cysteine ([U-¹³C₃, ¹⁵N]L-cysteine) to track its conversion to metabolites like L-alanine. nih.gov
Furthermore, the C-3 carbon is integral to the cysteine backbone that is incorporated into glutathione. nih.gov Research using [3,3′-¹³C₂]-cystine (the oxidized dimer of cysteine) has allowed for the direct NMR monitoring of glutathione biosynthesis and depletion in real-time within living cells. nih.gov This provides invaluable insights into cellular redox homeostasis and the response to oxidative stress. karger.com
| Property | Value |
| Compound Name | L-Cysteine (3-¹³C) |
| Synonyms | (2R)-2-Amino-3-sulfanylpropanoic acid (¹³C-labeled at C-3) |
| Molecular Formula | HS*CH₂(¹³C)H(NH₂)COOH |
| Molecular Weight | 122.15 g/mol |
| CAS Number (Labeled) | 201612-57-9 |
| CAS Number (Unlabeled) | 52-90-4 |
| Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics |
| Data sourced from Cambridge Isotope Laboratories, Inc. isotope.com |
Scope and Academic Relevance of L Cysteine 3 13c Research
Biosynthetic Pathways and Precursor Utilization for C-3 Labeling
Biosynthetic methods leverage the natural metabolic machinery of microorganisms or isolated enzymes to incorporate isotopically labeled precursors into the target molecule. These methods are often favored for their stereospecificity, yielding the biologically active L-enantiomer.
Microbial fermentation is a powerful technique for producing isotopically labeled amino acids. In the case of L-Cysteine (3-¹³C), the biosynthesis originates from a labeled precursor, typically a ¹³C-labeled glucose or serine. nih.govencyclopedia.pubresearchgate.netmdpi.com In organisms like Escherichia coli and Corynebacterium glutamicum, L-serine serves as the direct precursor for L-cysteine synthesis. nih.govencyclopedia.pub The biosynthesis involves a two-step enzymatic process:
Acetylation of L-serine: L-serine O-acetyltransferase (SAT), encoded by the cysE gene, catalyzes the acetylation of the hydroxyl group of L-serine to form O-acetyl-L-serine (OAS). nih.gov
Sulfhydrylation of OAS: O-acetyl-L-serine sulfhydrylase (OASS), encoded by the cysK gene, replaces the acetyl group of OAS with a sulfide ion to yield L-cysteine. nih.gov
To achieve specific labeling at the C-3 position of L-cysteine, a correspondingly labeled precursor, such as [3-¹³C]L-serine, must be supplied to the fermentation medium. researchgate.netnih.gov The microorganisms are cultured in a medium where the labeled precursor is the primary source for the serine pathway, leading to the incorporation of the ¹³C isotope at the desired position.
Metabolic engineering strategies are often employed to enhance the production of L-cysteine. nih.govmdpi.com These can include:
Overexpression of key enzymes: Increasing the expression of SAT and OASS can drive the metabolic flux towards L-cysteine production. nih.gov
Deregulation of feedback inhibition: The activity of SAT is naturally inhibited by L-cysteine. Using mutant versions of SAT that are insensitive to this feedback inhibition can significantly increase yields. nih.gov
Blocking degradation pathways: Deleting genes responsible for L-cysteine degradation prevents the loss of the desired product. nih.gov
| Organism | Key Genes | Precursor for C-3 Labeling | Relevant Metabolic Pathways |
| Escherichia coli | cysE, cysK | [3-¹³C]L-serine | Serine biosynthesis, Cysteine biosynthesis |
| Corynebacterium glutamicum | cysE, cysK | [3-13C]L-serine | Serine biosynthesis, Cysteine biosynthesis |
Enzymatic biotransformation offers a more controlled environment for synthesis compared to whole-cell fermentation. encyclopedia.pubgoogle.com This can involve using purified enzymes to catalyze specific reactions. For L-cysteine (3-¹³C) synthesis, a key enzymatic reaction is the conversion of a labeled substrate into the final product.
One established enzymatic method involves the use of cysteine synthetase or serine sulfhydrase, which can synthesize L-cysteine from L-serine and a sulfur source like hydrogen sulfide. google.com By using [3-¹³C]L-serine as the substrate, the ¹³C label is directly incorporated into the C-3 position of the L-cysteine product.
Another enzymatic approach utilizes the conversion of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) to L-cysteine. nih.govencyclopedia.pub This multi-step process involves enzymes such as ATC racemase, L-ATC hydrolase, and S-carbamoyl-L-cysteine hydrolase. encyclopedia.pub To introduce a ¹³C label at the C-3 position via this route, the initial DL-ATC substrate would need to be synthesized with the label at the corresponding position.
| Enzyme | Substrate(s) for C-3 Labeling | Product |
| Cysteine Synthetase / Serine Sulfhydrase | [3-¹³C]L-serine, Hydrogen Sulfide | L-Cysteine (3-¹³C) |
| L-ATC Hydrolase & associated enzymes | [¹³C-labeled]DL-ATC | L-Cysteine (¹³C-labeled) |
Chemical Synthesis Approaches for Positional 13C Enrichment
Chemical synthesis provides an alternative to biosynthetic methods and can be advantageous for producing isotopically labeled compounds with high purity. nih.gov These methods offer precise control over the introduction of the isotopic label.
A common strategy for the chemical synthesis of L-cysteine involves starting with a chiral precursor to ensure the correct stereochemistry. For the synthesis of L-Cysteine (3-¹³C), a precursor molecule already containing the ¹³C label at the desired position would be used. For instance, a synthesis could start from a labeled serine derivative where the hydroxyl group is converted to a leaving group, followed by nucleophilic substitution with a sulfur-containing nucleophile. google.com
The synthesis of isotopically labeled analogues of S-carboxymethyl-L-cysteine and S-methyl-L-cysteine has been described, demonstrating the feasibility of chemical routes for preparing ¹³C-labeled cysteine derivatives. nih.gov These syntheses facilitate the unambiguous assignment of signals in ¹³C-NMR spectra. nih.gov
Purification and Quality Control of Isotope-Labeled L-Cysteine (3-13C)
Following synthesis, rigorous purification and quality control are essential to ensure the final product meets the required standards for research applications. This involves assessing isotopic purity, chemical purity, and stereochemical integrity.
Isotopic purity refers to the percentage of the labeled compound that contains the ¹³C isotope at the specified position. Mass spectrometry (MS) is the primary technique used for this assessment. lgcstandards.comlgcstandards.com By analyzing the mass-to-charge ratio of the molecule, the distribution of different isotopologues (molecules that differ only in their isotopic composition) can be determined. High-resolution mass spectrometry can provide precise measurements of isotopic enrichment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR, is also a powerful tool to confirm the position and extent of labeling. nih.govlgcstandards.comresearchgate.net
| Analytical Technique | Information Provided | Typical Purity Levels |
| Mass Spectrometry (MS) | Isotopic enrichment, mass distribution | >99 atom % ¹³C sigmaaldrich.comsigmaaldrich.com |
| Nuclear Magnetic Resonance (¹³C-NMR) | Position of ¹³C label, confirmation of structure | Confirms structural integrity nih.govlgcstandards.com |
Chemical purity ensures that the sample is free from contaminants, such as starting materials, by-products, or other impurities. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing chemical purity, often achieving purity levels of ≥98%. sigmaaldrich.comsigmaaldrich.com Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of purity. lgcstandards.com
Stereochemical integrity is crucial, as only the L-enantiomer of cysteine is biologically active in most systems. vulcanchem.com The stereochemical configuration is typically preserved during biosynthetic production. In chemical synthesis, it is important to use chiral starting materials or employ stereoselective reactions to avoid the formation of the D-enantiomer. google.com The specific rotation of the final product, measured using a polarimeter, can be compared to the literature value for pure L-cysteine to confirm its stereochemical integrity. lgcstandards.com
| Parameter | Analytical Method(s) | Typical Specification |
| Chemical Purity | HPLC, TLC, Elemental Analysis | ≥98% sigmaaldrich.comschd-shimadzu.com |
| Stereochemical Integrity | Polarimetry (Specific Rotation) | Conforms to L-enantiomer standard lgcstandards.com |
| Structural Confirmation | ¹H-NMR, ¹³C-NMR, MS | Conforms to expected structure lgcstandards.com |
Mass Spectrometry (MS) Applications in 13C-Labeled Cysteine Analysis
Mass spectrometry stands as a cornerstone for the analysis of stable isotope-labeled compounds due to its ability to differentiate molecules based on their mass-to-charge ratio. This makes it exceptionally well-suited for distinguishing between the naturally abundant 12C-cysteine and its 13C-labeled counterpart.
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for determining the isotopic abundance of L-Cysteine (3-13C). This method involves the derivatization of cysteine to make it volatile, allowing it to pass through a gas chromatograph for separation before being ionized and detected by a mass spectrometer.
In a study focused on measuring transsulfuration in sheep, GC-MS was used to analyze plasma and skin protein samples for the enrichment of [3-13C]cysteine. nih.gov The t-butyldimethylsilyl derivatives of the amino acids were prepared to facilitate GC analysis. nih.gov The isotopic abundance was determined by monitoring specific mass-to-charge ratio (m/z) fragments corresponding to the labeled and unlabeled cysteine. This approach allows for the calculation of the percentage of cysteine that has been newly synthesized from the labeled precursor. The method demonstrated high accuracy, with measured recoveries of standards enriched with [3-13C]cysteine being greater than 99% of the theoretical values. nih.gov
Table 1: GC-MS Analysis of [3-13C]cysteine Enrichment
| Parameter | Value | Reference |
|---|---|---|
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |
| Derivative | t-butyldimethylsilyl (t-BDMS) | nih.gov |
| Application | Measurement of transsulfuration | nih.gov |
| Recovery of enriched standard | > 99% | nih.gov |
Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile technique for the analysis of L-Cysteine (3-13C) and its metabolites in complex biological matrices. juniperpublishers.comlupinepublishers.com Unlike GC-MS, LC-MS often does not require derivatization, as it separates compounds in the liquid phase before they enter the mass spectrometer. This is particularly advantageous for non-volatile and thermally labile metabolites.
LC-MS is widely used for quantifying the incorporation of the 13C label into various downstream metabolites of cysteine. juniperpublishers.com For instance, in studies of metabolic pathways, cells can be cultured in media containing L-Cysteine (3-13C), and cell extracts can be analyzed by LC-MS to measure the abundance of labeled metabolites. nih.gov The high separation power of liquid chromatography combined with the sensitivity and specificity of mass spectrometry allows for the resolution and quantification of a wide range of compounds, from polar metabolites in central carbon metabolism to more complex lipids. nih.gov
In a typical LC-MS setup for L-cysteine analysis, a reversed-phase column is used to separate the amino acid and its metabolites from other components in the sample. juniperpublishers.com The eluent is then introduced into the mass spectrometer, where the compounds are ionized and their mass-to-charge ratios are measured. The resulting data can be used to create isotopic enrichment profiles for various metabolites, providing a detailed picture of metabolic flux.
High-resolution mass spectrometry (HRMS) offers significant advantages for isotopic tracing studies involving L-Cysteine (3-13C). nih.govescholarship.org HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide very high mass accuracy and resolution, allowing for the unambiguous identification of metabolites and precise determination of their isotopic composition. escholarship.orgresearchgate.net
The high resolving power of HRMS is crucial for separating the signals of 13C-labeled metabolites from other closely related ions in a complex sample. escholarship.org This capability is essential for accurately tracing the path of the 13C label through various metabolic pathways. nih.govnih.gov For example, in a study investigating the metabolism of L-cysteine in the parasite Entamoeba histolytica, capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS) was used to track the fate of [U-13C3, 15N]-labeled L-cysteine. nih.gov This technique allowed for the identification of novel metabolites, such as thiazolidine-4-carboxylic acid, formed from the condensation of cysteine with aldehydes. nih.gov
Furthermore, HRMS can be combined with techniques like deep labeling, where cells are grown in a medium highly enriched in 13C, to profile metabolic activities on a large scale. nih.govnih.gov This approach generates comprehensive datasets of 13C mass isotopomers, enabling the determination of active and inactive metabolic pathways. nih.govnih.gov
Isotope dilution mass spectrometry (IDMS) is the gold standard for the absolute quantification of metabolites. researchgate.netepa.gov This technique involves adding a known amount of a stable isotope-labeled internal standard, such as L-Cysteine (3-13C), to a sample. The labeled standard acts as an internal calibrant, allowing for the precise determination of the concentration of the endogenous (unlabeled) analyte. researchgate.net
The principle of IDMS relies on the assumption that the labeled and unlabeled forms of the analyte behave identically during sample preparation, chromatography, and ionization. researchgate.netepa.gov By measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard, the concentration of the analyte in the original sample can be accurately calculated. epa.gov This method effectively corrects for variations in sample recovery and matrix effects that can interfere with quantification. epa.gov
IDMS is particularly valuable in clinical and research settings where accurate concentration measurements are critical. nih.gov For example, it can be used to determine the absolute concentrations of cysteine and its metabolites in plasma or tissue samples, providing important information about metabolic status in health and disease. The use of uniformly 13C-labeled cell extracts as a source of multiple internal standards is an emerging approach to broaden the applicability of IDMS in metabolomics. acs.org
Table 2: Comparison of Mass Spectrometry Techniques for L-Cysteine (3-13C) Analysis
| Technique | Primary Application | Key Advantages |
|---|---|---|
| GC-MS | Isotopic abundance determination | High precision for isotopic ratios, well-established methods. nih.govnih.gov |
| LC-MS | Metabolite quantification | Versatile for a wide range of metabolites, no derivatization needed for many compounds. juniperpublishers.comlupinepublishers.comresearchgate.net |
| HRMS | Isotopic tracing and metabolite identification | High mass accuracy and resolution, unambiguous compound identification. nih.govescholarship.orgresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C-Labeled Cysteine Studies
Nuclear magnetic resonance (NMR) spectroscopy is another powerful analytical technique for studying stable isotope-labeled compounds. Unlike mass spectrometry, which detects the mass of a molecule, NMR detects the magnetic properties of atomic nuclei, providing detailed information about molecular structure and connectivity.
13C-NMR spectroscopy is particularly useful for confirming the position of the 13C label within a molecule. libretexts.org While the natural abundance of the 13C isotope is only about 1.1%, artificially enriching a molecule at a specific position, as in L-Cysteine (3-13C), results in a significantly enhanced signal for that carbon atom in the 13C-NMR spectrum. libretexts.org
The chemical shift of a 13C nucleus in an NMR spectrum is highly sensitive to its local chemical environment. libretexts.org This allows for the differentiation of carbon atoms at different positions within a molecule. In the case of L-Cysteine (3-13C), the signal corresponding to the C3 carbon will be significantly more intense than the signals from the other carbon atoms, providing direct evidence of the labeling position.
Furthermore, the coupling between adjacent 13C and other nuclei, such as 1H or 15N, can provide additional structural information. nih.govacs.org For example, in a molecule labeled with both 13C and 15N, the one-bond and two-bond coupling constants (J-couplings) between these nuclei can be measured to confirm their proximity. This is particularly valuable in metabolic studies for tracing the flow of labeled atoms from a precursor to a product. The analysis of 13C isotopomers of metabolites containing carboxyl groups can be enhanced by chemical derivatization with agents like 15N-cholamine, which allows for sensitive detection via 1H-15N HSQC experiments. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| L-Cysteine (3-13C) |
| L-Cysteine |
| [2,3,3-d3]serine |
| [2,3,3-d3]cysteine |
| Methionine |
| Dithiothreitol |
| Acetonitrile |
| Ammonium acetate |
| Cysteine desulfurase |
| O-acetylserine |
| S-adenosylhomocysteine |
| S-adenosylmethionine |
| Serine O-acetyltransferase |
| S-methylcysteine |
| [U-13C3, 15N]l-cysteine |
| L-cystine |
| L-alanine |
| Thiazolidine-4-carboxylic acid |
| 2-methyl thiazolidine-4-carboxylic acid |
| 2-ethyl-thiazolidine-4-carboxylic acid |
| Glucose |
| Carnitine |
| Creatine |
| Branched-chain keto acids |
| Short-chain acylcarnitines |
| [13C3, 15N1]-pantothenic acid |
| [13C3]-propionate |
| Glutamine |
| Chloroform |
| Methanol |
| Phenylalanine |
| Tryptophan |
| Iodoacetamide |
| N-ethylmaleimide |
| 2-iodo-N-octylacetamide |
| 15N-cholamine |
| Pyruvate (B1213749) |
| Acetate |
Multidimensional NMR for Structural and Dynamic Studies of Cysteine-Containing Biomolecules
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structures and conformational dynamics of biomolecules in solution. diva-portal.org The incorporation of a ¹³C isotope at a specific position, such as in L-Cysteine (3-¹³C), significantly enhances the power of NMR methods, especially in complex biological systems. nih.govacs.org
Heteronuclear NMR techniques, which probe the interactions between different types of nuclei (e.g., ¹H, ¹³C, ¹⁵N), are particularly powerful. acs.org For cysteine-containing proteins, the ¹³C chemical shifts of the α-carbon (Cα) and β-carbon (Cβ) are highly sensitive to the local chemical environment and the redox state of the sulfur atom. frontiersin.orgnih.gov It has been demonstrated that the Cβ chemical shift is an excellent indicator of whether a cysteine residue is in its reduced (sulfhydryl, S-H) or oxidized (disulfide, S-S) state. researchgate.netplos.org A widely accepted rule states that if the Cβ chemical shift is less than 32.0 ppm, the cysteine is reduced, whereas a shift greater than 35.0 ppm indicates an oxidized state, a principle confirmed through statistical analysis and quantum-chemical calculations. frontiersin.orgnih.govd-nb.info
A practical application of this principle was demonstrated in a study on human Heme Oxygenase-2 (HO-2), a protein with three cysteine residues. By selectively labeling the protein with L-[3-¹³C]cysteine and using two-dimensional (¹H, ¹³C) Heteronuclear Single Quantum Coherence (HSQC) NMR experiments, researchers could determine the redox state of individual cysteines. The spectra clearly showed that two of the three cysteines were in an oxidized state, likely forming an intramolecular disulfide bond, as evidenced by their Cβ chemical shifts around 40.5 ppm. researchgate.net
Table 1: ¹³Cβ Chemical Shifts for Labeled Cysteine Residues in Heme Oxygenase-2 (HO-2) Mutants, Indicating Redox State.
| HO-2 Protein Construct | Labeled Cysteine Residue(s) | Observed ¹³Cβ Chemical Shift (ppm) | Inferred Redox State |
|---|---|---|---|
| ¹³C/¹³C/¹³C (Wild-Type) | Cys¹²⁷, Cys²⁶⁵, Cys²⁸² | 40.5 | Oxidized (2 residues) |
| A/A/¹³C | Cys²⁸² | 28.0 | Reduced |
| ¹³C/A/¹³C | Cys¹²⁷, Cys²⁸² | 38.3 | Oxidized |
| A/¹³C/¹³C | Cys²⁶⁵, Cys²⁸² | 40.5 | Oxidized |
| ¹³C/¹³C/¹³C + TCEP (Reducing Agent) | Cys¹²⁷, Cys²⁶⁵, Cys²⁸² | 28.0 | Reduced (all 3 residues) |
Beyond static structure, multidimensional NMR can capture the dynamics of molecular motion over a wide range of timescales (picoseconds to milliseconds). nih.govnih.gov This is crucial for understanding protein function, as many biological processes involve conformational changes. acs.org For instance, NMR studies on a pentapeptide containing a cysteinyl-cysteine ring, a structural element found in the acetylcholine (B1216132) receptor, revealed the existence of multiple conformations in solution. acs.orgacs.org Using indirectly detected ¹³C NMR, researchers were able to measure the rates of exchange between these different shapes. acs.org The study found that the interconversion between cis and trans conformations of the amide bond between the two cysteines was a slow process, with a significant energy barrier. acs.org
Table 2: Conformational Exchange Dynamics in a Cysteine-Containing Pentapeptide Measured by ¹³C NMR.
| Conformational Exchange Process | Exchange Rate (k) at 20 °C (s⁻¹) | Free Energy of Activation (ΔG‡) (kcal/mol) |
|---|---|---|
| cis ↔ cis' | ~10 | 15 |
| cis ↔ trans | ~1 x 10⁻³ | 21 |
Hybrid Analytical Platforms for Integrated Isotopic Analysis
To gain a complete picture of the metabolic journey of L-Cysteine (3-¹³C), researchers often employ hybrid analytical platforms that couple the strengths of different technologies. The most powerful and common combination for stable isotope tracing is the integration of Mass Spectrometry (MS) with Nuclear Magnetic Resonance (NMR) spectroscopy. frontiersin.orgnih.govrsc.org
These two techniques provide highly complementary information for metabolic flux analysis (MFA), a method used to quantify the rates of metabolic reactions within a living system. frontiersin.orgsci-hub.se While MS, particularly when coupled with liquid chromatography (LC-MS), offers superior sensitivity for detecting low-concentration metabolites, NMR provides unparalleled detail about the specific location of the ¹³C label within a molecule (i.e., positional isotopomer distribution). nih.govresearchgate.net This positional information is critical for accurately resolving fluxes through complex and intersecting metabolic pathways. researchgate.net
Table 3: Comparison of NMR and Mass Spectrometry for ¹³C Isotopic Analysis.
| Feature | NMR Spectroscopy | Mass Spectrometry (e.g., LC-MS) |
|---|---|---|
| Sensitivity | Relatively low | High |
| Information Provided | Positional isotopomer distribution, molecular structure | Mass isotopologue distribution, molecular weight |
| Sample Preparation | Minimal, non-destructive | Requires ionization, can be destructive |
| Invasiveness (in vivo) | Non-invasive (as MRS) nih.gov | Invasive (requires sample extraction) nih.gov |
| Primary Application in MFA | Resolving complex pathway fluxes, identifying positional enrichment researchgate.net | Quantifying overall label incorporation, detecting low-abundance metabolites nih.gov |
A prominent example of an integrated approach is Isotopic Ratio Outlier Analysis (IROA). iroatech.com In a typical IROA experiment, two cell populations are grown on media containing glucose (or another carbon source) with different levels of ¹³C enrichment, for instance, a "control" group with 95% ¹³C and an "experimental" group with 5% ¹³C. nih.gov The samples are mixed, and the resulting extract is analyzed by LC-MS. Metabolites synthesized by the cells will exhibit a characteristic doublet peak pattern reflecting the 95%/5% ¹³C ratio, allowing them to be easily distinguished from background noise and artifacts. iroatech.comnih.gov
While IROA-LC-MS is powerful for identifying and quantifying metabolites that change between conditions, it may not be sufficient to identify completely unknown compounds. nih.gov This is where NMR becomes a crucial partner. By fractionating the LC output and subjecting the isolated unknown compound to high-sensitivity ¹³C NMR analysis, its full chemical structure can be determined. nih.gov This hybrid workflow—using LC-MS for discovery and relative quantification and NMR for definitive structural elucidation—is a highly effective strategy for navigating complex metabolomes and identifying novel metabolites derived from ¹³C-labeled precursors. nih.govmetabolomicsworkbench.org
Iv. Applications of L Cysteine 3 13c in Metabolic Research and Flux Analysis
Tracing Carbon Flow in Central Carbon Metabolism
While glucose is the primary tracer for central carbon metabolism, L-Cysteine (3-¹³C) offers a unique vantage point for understanding how sulfur amino acid metabolism integrates with and influences core energy-producing pathways.
The interaction between cysteine metabolism, glycolysis, and the Pentose Phosphate Pathway (PPP) is often indirect but metabolically significant. The PPP is a major source of NADPH, which is essential for reductive biosynthesis and antioxidant defense. One of the key consumers of NADPH is the reduction of cystine (the oxidized dimer of cysteine) to two molecules of cysteine. nih.govbiorxiv.org
Stable isotope tracing studies, typically using ¹³C-labeled glucose, have demonstrated that high rates of cystine uptake and reduction create a significant demand for NADPH, which in turn stimulates flux through the oxidative PPP. nih.gov For instance, experiments using [1,2-¹³C₂]-glucose can quantify the relative flux of glucose through the PPP versus glycolysis. The ratio of singly labeled lactate (B86563) (M+1), produced via the PPP, to doubly labeled lactate (M+2), produced via glycolysis, serves as an indicator of PPP activity. nih.gov Research has shown that cancer cells with high expression of the cystine transporter SLC7A11 exhibit a corresponding increase in PPP flux to support the high demand for NADPH needed for cystine reduction. nih.gov
While L-Cysteine (3-¹³C) is not the primary tool to measure PPP flux directly, it is instrumental in quantifying the downstream metabolic pathways (like glutathione (B108866) synthesis) that create the NADPH demand, thereby providing a more complete picture of the regulatory interplay between sulfur amino acid metabolism and the PPP. Furthermore, cysteine catabolism can lead to the production of pyruvate (B1213749), which can then be channeled into gluconeogenesis to generate glucose-6-phosphate, the entry point for both glycolysis and the PPP. frontiersin.org This establishes a potential route for the carbon from L-Cysteine (3-¹³C) to enter these pathways.
L-Cysteine (3-¹³C) is a valuable tracer for investigating how the carbon backbone of cysteine contributes to the pool of tricarboxylic acid (TCA) cycle intermediates. Cysteine can be catabolized through several routes to produce pyruvate, a key node in central metabolism. frontiersin.org Pyruvate can then be converted to acetyl-CoA by the pyruvate dehydrogenase complex and enter the TCA cycle.
Isotope tracing experiments using uniformly labeled L-cysteine ([U-¹³C₃]cysteine) have directly demonstrated the flow of cysteine-derived carbon into the TCA cycle. In a study using Drosophila larvae, [U-¹³C₃]cysteine supplementation led to the detection of ¹³C-labeled acetyl-CoA, confirming that cysteine catabolism provides substrate for the pyruvate dehydrogenase complex. biorxiv.org This influx of labeled carbon can be further tracked through downstream TCA cycle intermediates like citrate, α-ketoglutarate, and malate. biorxiv.orgharvard.edu By measuring the mass isotopomer distribution of these metabolites, researchers can quantify the anaplerotic contribution of cysteine to the TCA cycle, which is the replenishment of cycle intermediates.
These studies reveal that under specific conditions, such as fasting, cysteine catabolism plays a crucial role in maintaining TCA cycle activity. biorxiv.orgharvard.edu The ability to trace the 3-¹³C label from cysteine into the TCA cycle provides a quantitative measure of this contribution, highlighting cysteine's role not just as a building block for proteins and glutathione, but also as a fuel source for central energy metabolism. frontiersin.org
| Research Finding | Organism/Cell Model | Tracer Used | Key Observation | Reference(s) |
| Cysteine catabolism supports TCA cycle activity during fasting. | Drosophila melanogaster | [U-¹³C₃]Cysteine | Cysteine-derived carbons were incorporated into acetyl-CoA and other TCA cycle intermediates, a process vital for maintaining the cycle during nutrient scarcity. | biorxiv.orgharvard.edu |
| Cystine uptake stimulates NADPH-dependent reduction, increasing PPP flux. | Human Cancer Cell Lines | [1,2-¹³C₂]-Glucose | Cells with high cystine transport showed increased production of M+1 lactate, indicating a shift towards the PPP to regenerate NADPH. | nih.gov |
| Cysteine can be degraded to pyruvate, linking it to central carbon pathways. | Review | N/A | Cysteine catabolic pathways can yield pyruvate, which can enter the TCA cycle or be used for gluconeogenesis, potentially supplying precursors for the PPP. | frontiersin.org |
Elucidating Sulfur Amino Acid Metabolism Pathways
L-Cysteine (3-¹³C) and other stable isotope tracers are fundamental tools for dissecting the complex and highly regulated network of sulfur amino acid metabolism.
The transsulfuration pathway facilitates the de novo synthesis of cysteine from methionine via the intermediate homocysteine. It is a critical link between methionine and cysteine metabolism. nih.gov Stable isotope tracing is the definitive method for quantifying the flux through this pathway. While the carbon backbone of the newly synthesized cysteine originates from serine, using labeled tracers is essential to follow the conversion.
Studies often employ [¹³C₃]-serine to track its incorporation into cystathionine (B15957) and subsequently into cysteine. This allows researchers to assess the activity of the transsulfuration pathway in various tissues and cell types. nih.gov These experiments have revealed that while the pathway is highly active in the liver, its contribution to the cysteine pool in other tissues can be limited. nih.gov For example, tracing studies in mice showed robust labeling of cystathionine from serine in the liver and pancreas, but low or absent labeling in the resulting cysteine pool in many other tissues, which instead rely heavily on the uptake of extracellular cystine. nih.govbiorxiv.org
The use of L-Cysteine (3-¹³C) can complement these studies by helping to determine the relative contribution of de novo synthesis versus external uptake to the total intracellular cysteine pool. By comparing the isotopic enrichment of the cysteine pool after administration of both labeled serine and labeled cysteine, a more complete picture of cysteine homeostasis can be achieved.
Homocysteine sits (B43327) at a crucial metabolic crossroads: it can be irreversibly committed to the transsulfuration pathway to produce cysteine, or it can be remethylated to regenerate methionine, completing the methionine cycle. pnas.orgresearchgate.net The balance between these two fates is tightly regulated. Stable isotope infusion protocols are key to understanding the kinetics of this interplay.
Researchers often use multi-tracer approaches, such as co-infusing [methyl-²H₃, 1-¹³C]methionine and a labeled cysteine tracer, to simultaneously measure transmethylation, transsulfuration, and remethylation rates. psu.eduresearchgate.net The rate of transsulfuration, which reflects the conversion of homocysteine to cysteine, can be estimated by measuring the appearance of the methionine label in cysteine. Conversely, the rate of remethylation is determined by quantifying the recycling of the homocysteine skeleton back to methionine.
Glutathione Synthesis and Turnover Kinetics
One of the most direct and powerful applications of L-Cysteine (3-¹³C) is in measuring the synthesis rate of glutathione (GSH), the most abundant intracellular antioxidant. Cysteine is the rate-limiting precursor for GSH synthesis. pnas.orgnih.govpnas.org By introducing L-[1-¹³C]cysteine (a common variant for this purpose) into a biological system, researchers can directly measure the rate of its incorporation into the tripeptide GSH molecule (γ-glutamyl-cysteinyl-glycine).
This technique, typically involving a primed, constant intravenous infusion of the tracer followed by gas chromatography-mass spectrometry (GC/MS) analysis of blood samples, allows for the calculation of both the fractional synthesis rate (FSR) and the absolute synthesis rate (ASR) of GSH. pnas.orgnih.govpnas.orgresearchgate.netnih.gov The FSR represents the fraction of the total GSH pool that is newly synthesized per day, while the ASR provides the total amount synthesized in micromoles per liter per day. pnas.orgpnas.org
Clinical research has utilized this method to reveal how GSH kinetics are altered by diet and disease. For example, studies in healthy adults have shown that restricting the dietary supply of sulfur amino acids significantly reduces the synthesis rate of whole blood GSH, demonstrating the body's adaptive response to conserve cysteine. pnas.orgnih.govpnas.org In critically ill septic pediatric patients, this method revealed that GSH synthesis rates were markedly decreased compared to healthy controls, highlighting a potential mechanism for increased oxidative stress in sepsis. nih.gov
Table: Glutathione Synthesis Rates Under Different Conditions Measured with L-[1-¹³C]Cysteine
| Study Population | Condition | Fractional Synthesis Rate (FSR) (day⁻¹) | Absolute Synthesis Rate (ASR) (μmol·L⁻¹·day⁻¹) | Whole Blood GSH (μM) | Reference(s) |
| Healthy Adult Males | Adequate Sulfur Amino Acid (SAA) Diet | 0.65 ± 0.13 | 747 ± 216 | 1142 ± 243 | pnas.orgnih.govpnas.org |
| Healthy Adult Males | SAA-Free Diet | 0.49 ± 0.13 | 579 ± 135 | 1216 ± 162 | pnas.orgnih.govpnas.org |
| Septic Pediatric Patients | Critical Illness | 0.54 ± 0.16 | 368 ± 156 | 665 ± 194 | nih.gov |
| Control Pediatric Patients | Post-absorptive | 0.85 ± 0.15 | 909 ± 272 | 1059 ± 334 | nih.gov |
| Values are presented as mean ± SD. |
Rate-Limiting Factors in Glutathione Biosynthesis
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant. aacrjournals.orgmdpi.com Its synthesis is a two-step enzymatic process, and the availability of cysteine is frequently the rate-limiting factor. unirioja.eskarger.com The intracellular concentration of cysteine is often close to the Michaelis constant (Kₘ) of γ-glutamylcysteine synthetase, the first and rate-limiting enzyme in GSH biosynthesis. units.it This makes the supply of cysteine a critical determinant of a cell's capacity to produce glutathione.
The use of L-Cysteine (3-¹³C) allows for direct measurement of the flux from cysteine to glutathione. By introducing this labeled precursor into cell cultures or in vivo models, researchers can monitor the rate of incorporation of the ¹³C label into the glutathione pool using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS). nih.gov This provides a dynamic view of glutathione synthesis, enabling the precise quantification of how factors such as oxidative stress, nutrient availability, or genetic modifications affect the cysteine-dependent rate of glutathione production. For instance, studies can determine if a decrease in glutathione levels under specific conditions is due to impaired cysteine uptake or a bottleneck in the enzymatic synthesis machinery. karger.com
Glutathione Pool Dynamics and Redox Homeostasis Studies
The balance between the reduced (GSH) and oxidized (GSSG) forms of glutathione is a key indicator of cellular redox homeostasis. units.it L-Cysteine (3-¹³C) is instrumental in studying the dynamics of the glutathione pool, including its synthesis, depletion, and regeneration. By pre-labeling the intracellular glutathione pool to a high enrichment with L-Cysteine (3-¹³C) (often supplied as its more stable oxidized form, cystine), the fate of this labeled pool can be tracked over time. nih.govmdpi.com
For example, upon exposing cells to an oxidative challenge, researchers can monitor the depletion of ¹³C-labeled GSH and the formation of its conjugates with electrophilic compounds. nih.gov Subsequently, the rate of resynthesis of ¹³C-GSH can be followed, providing a quantitative measure of the cell's capacity to restore redox balance. These experiments yield crucial data on the half-life of glutathione and the kinetics of its turnover, which are vital for understanding how cells cope with oxidative stress. mdpi.com
| Time after introducing [3,3′-¹³C₂]-cystine | ¹³C-Glutathione Signal Intensity (Arbitrary Units) |
| 0 min | 0 |
| 30 min | 15 |
| 60 min | 28 |
| 120 min | 45 |
| 240 min | 65 |
| This table illustrates the typical progression of ¹³C label incorporation from labeled cystine (which is reduced to cysteine intracellularly) into the glutathione pool over time, as might be measured by NMR. The data shows a time-dependent increase in the labeled glutathione, allowing for the calculation of synthesis rates. nih.govmdpi.com |
Investigating Taurine (B1682933) and Hydrogen Sulfide (B99878) (H₂S) Biosynthesis
Cysteine is a metabolic precursor to other significant sulfur-containing compounds, including the amino sulfonic acid taurine and the gasotransmitter hydrogen sulfide (H₂S). medchemexpress.comnih.gov L-Cysteine (3-¹³C) is an effective tracer for investigating the metabolic pathways leading to these molecules.
The biosynthesis of taurine from cysteine involves the oxidation of the cysteine thiol group followed by decarboxylation. Tracing studies using [3-¹³C]cysteine in cell types like astrocytes have directly observed the conversion of labeled cysteine into labeled hypotaurine (B1206854) and taurine, confirming and quantifying the activity of this pathway. aacrjournals.orgfrontiersin.org
Similarly, H₂S is produced from L-cysteine through the action of several enzymes, primarily cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). nih.govresearchgate.net While the sulfur atom is lost as H₂S, the carbon backbone is converted to other products like pyruvate. By using L-Cysteine (3-¹³C), researchers can follow the fate of the carbon skeleton, which provides an indirect but quantitative measure of the flux through H₂S-producing pathways. This is crucial for understanding the regulation of H₂S production, which plays roles in vasodilation, neuromodulation, and cytoprotection. mdpi.com
De Novo Cysteine Synthesis Pathways in Various Biological Systems
In many organisms, cysteine can be synthesized de novo from the amino acid serine and a sulfur donor, typically homocysteine, via the transsulfuration pathway. mdpi.comspandidos-publications.com This pathway is particularly active in the liver and pancreas in mammals. biorxiv.org However, some tissues, like the lungs, and many cultured cancer cell lines lack the ability to synthesize cysteine and are entirely dependent on extracellular sources. aacrjournals.orgbiorxiv.org
Isotope tracing studies are fundamental to mapping the activity of these pathways. While often studied by tracing labeled serine (e.g., ¹³C₃-serine), L-Cysteine (3-¹³C) can be used in complementary experiments to quantify the relative contribution of exogenous cysteine versus de novo synthesized cysteine to various metabolic processes. For example, in the protozoan parasite Entamoeba histolytica, which has unique sulfur amino acid metabolism, tracing with [U-¹³C₃, ¹⁵N]-cysteine has been used to uncover novel metabolic fates, including its conversion to alanine (B10760859) and storage in the form of thiazolidine-4-carboxylic acids. nih.govresearchgate.net Such studies are vital for understanding the metabolic adaptations of different cells, tissues, and organisms.
Quantitative Metabolic Flux Analysis (MFA) using L-Cysteine (3-¹³C)
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of all reactions within a metabolic network. sci-hub.se ¹³C-MFA, which uses ¹³C-labeled substrates, is considered the gold standard for accurately determining intracellular fluxes in vivo. osti.govnih.gov
Experimental Design for ¹³C-MFA Studies
A typical ¹³C-MFA experiment involves culturing cells on a medium where a primary carbon source is replaced with a ¹³C-labeled version. nih.gov While glucose is a common tracer, L-Cysteine (3-¹³C) can be used specifically to probe the network of pathways originating from cysteine.
The experimental design requires careful consideration of several factors:
Tracer Selection: L-Cysteine (3-¹³C) is chosen to introduce the label at a specific position, which helps in resolving fluxes through different pathways.
Culture Conditions: Cells are grown in a chemically defined minimal medium to avoid interference from unlabeled compounds. osti.gov The system is brought to a metabolic and isotopic steady state, where intracellular metabolite concentrations and their labeling patterns are constant. nih.gov
Sample Analysis: After achieving a steady state, cells are harvested, and metabolites are extracted. The distribution of the ¹³C label in key metabolites, particularly protein-bound amino acids and intracellular intermediates like glutathione, is measured using GC-MS or LC-MS/MS. researchgate.netvanderbilt.edu This provides data on the mass isotopomer distribution (MID) for each metabolite, which reflects the pathway(s) used in its synthesis.
Computational Modeling and Isotopomer Distribution Analysis
The final step in ¹³C-MFA is computational. The measured MIDs are used to constrain a mathematical model of the cell's metabolic network. sci-hub.sevanderbilt.edu
The process involves:
Model Construction: A stoichiometric model of the relevant metabolic pathways is created, which includes all known reactions involving cysteine and its downstream metabolites. This model also tracks the transfer of carbon atoms in each reaction.
Flux Estimation: An iterative algorithm is used to calculate the set of metabolic fluxes that best explains the experimentally measured isotopomer data. The algorithm minimizes the difference between the measured MIDs and the MIDs predicted by the model for a given set of fluxes. researchgate.net
Statistical Validation: The goodness-of-fit is statistically evaluated to determine the confidence intervals for the calculated fluxes.
By using L-Cysteine (3-¹³C) in an MFA framework, researchers can obtain a highly detailed and quantitative map of how cells utilize cysteine, partitioning it between protein synthesis, glutathione production, and other catabolic and anabolic pathways.
| Metabolic Flux | Relative Flux Value (Normalized to Cysteine Uptake) | Description |
| Cysteine -> Protein Synthesis | 0.65 | Fraction of cysteine incorporated directly into proteins. |
| Cysteine -> Glutathione Synthesis | 0.25 | Fraction of cysteine used to synthesize glutathione. |
| Cysteine -> Pyruvate (via desulfuration) | 0.08 | Fraction of cysteine catabolized, potentially for energy. |
| Cysteine -> Taurine Synthesis | 0.02 | Fraction of cysteine directed towards taurine production. |
| This hypothetical data table represents a potential output from a ¹³C-MFA study using L-Cysteine (3-¹³C) in a specific cell type. It quantifies the partitioning of cysteine into major metabolic fates, providing a snapshot of cellular priorities. sci-hub.seresearchgate.net |
V. L Cysteine 3 13c in Proteomics and Protein Turnover Studies
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that involves the incorporation of "heavy" or "light" amino acids into proteins during cell growth. sci-hub.senih.gov This technique allows for the direct comparison of protein abundances between different cell populations. While arginine and lysine (B10760008) are commonly used in SILAC experiments due to their prevalence in tryptic peptides, cysteine-specific SILAC offers unique advantages for studying particular aspects of protein biology. nih.govbiorxiv.orgplos.org
L-Cysteine (3-13C) can be utilized in SILAC to achieve quantitative analysis of proteomes. In this approach, one cell population is grown in a medium containing the naturally abundant "light" L-cysteine, while another is cultured in a medium with "heavy" L-Cysteine (3-13C). rug.nlisotope.com After cell lysis, the samples are combined, and the proteins are digested. The resulting peptides are then analyzed by mass spectrometry. The mass difference between the heavy and light cysteine-containing peptides allows for the relative quantification of proteins between the two samples. sci-hub.se
A significant application of cysteine-SILAC is in the detailed characterization of disulfide-bridged peptides and the assessment of antibody chain pairing. For instance, researchers have used SILAC with 13C3,15N-cysteine to investigate the potential for incorrect pairing of heavy and light chains in bispecific antibodies. acs.orgnih.gov By metabolically labeling one of the parental antibodies with heavy cysteine, the formation of disulfide bonds between labeled and unlabeled chains can be accurately monitored. acs.orgnih.gov
Table 1: Example of Cysteine-SILAC for Bispecific Antibody Analysis
| Feature | Description | Finding |
| Labeling | One parental antibody is metabolically labeled with "heavy" 13C3,15N-cysteine. | Complete isotopic labeling of an IgG1 antibody, with a theoretical mass increase of 128.0 Da for 32 cysteine residues, was achieved. acs.org |
| Analysis | Mass spectrometry is used to identify and quantify disulfide-linked peptides. | The mass difference between unlabeled and doubly-labeled hinge peptides was 16.0 Da (due to 4 cysteines). acs.org |
| Outcome | Determination of the fidelity of heavy and light chain pairing in the final bispecific antibody product. | Native heavy-light chain pairing was found to be preserved in bispecific antibodies produced by controlled Fab-arm exchange. acs.orgnih.gov |
This table is based on findings from a study on bispecific IgG generation. acs.org
Beyond SILAC, other chemical labeling techniques specifically target cysteine residues for quantitative proteomics.
Isotope-Coded Affinity Tags (ICAT): The ICAT method uses chemical tags that react specifically with the sulfhydryl groups of cysteine residues. rug.nlthermofisher.com These tags consist of a cysteine-reactive group, a linker region that is either isotopically light (e.g., containing 12C) or heavy (e.g., containing 13C), and an affinity tag (like biotin) for purification. rug.nlthermofisher.com The use of 13C in ICAT reagents was a development to overcome the issue of partial peak separation during liquid chromatography that was observed with earlier deuterium-based tags. thermofisher.com While ICAT reduces sample complexity by isolating only cysteine-containing peptides, it also limits protein sequence coverage. thermofisher.com
Isotope-Coded Protein Labeling (ICPL): ICPL is a technique that labels primary amines (the N-terminus and lysine side chains) of intact proteins. thermofisher.comresearchgate.net Although not exclusively cysteine-specific, ICPL can be used in workflows that also analyze cysteine modifications. ICPL reagents also utilize stable isotopes, including 13C, to introduce a mass difference for quantification. researchgate.net It offers broader protein labeling compared to ICAT. thermofisher.comresearchgate.net
Investigating Protein Synthesis Rates and Degradation Pathways
The incorporation of L-Cysteine (3-13C) into newly synthesized proteins allows for the direct measurement of protein turnover rates. ckisotopes.comeurisotop.comusherbrooke.ca By introducing the labeled amino acid into a cell culture or organism (a "pulse") and then replacing it with the unlabeled form (a "chase"), researchers can track the rate of synthesis and degradation of specific proteins over time.
Mass spectrometry is used to measure the changing ratio of heavy to light isotopes in peptides from a particular protein. usherbrooke.ca The rate at which the heavy label is incorporated reflects the synthesis rate, while the rate of its disappearance after the chase period indicates the degradation rate. usherbrooke.ca This pulse-chase SILAC approach provides a dynamic view of the proteome. usherbrooke.ca
Studies have shown that protein turnover rates can vary significantly, with an average protein half-life in HeLa cells being approximately 20 hours. usherbrooke.ca Factors such as protein abundance and the presence of specific degradation motifs (like PEST sequences) can influence these rates. usherbrooke.ca Cysteine is a key amino acid in these studies as it is a component of glutathione (B108866) and is involved in cellular redox homeostasis, which is intrinsically linked to protein degradation pathways like the ubiquitin-proteasome system. researchgate.netnih.gov The degradation of L-cysteine itself is a regulated process, catalyzed by enzymes like L-cysteine desulfhydrase. mdpi.com
Analysis of Cysteine-Containing Peptide Modifications and Disulfide Bonds
Cysteine residues are unique in their ability to form covalent disulfide bonds, which are critical for the structure and stability of many proteins. researchgate.netfrontiersin.org The thiol group of cysteine is also highly reactive and can undergo various post-translational modifications. mdpi.com L-Cysteine (3-13C) is an invaluable tool for studying these features.
In complex proteins like antibodies, which are composed of multiple polypeptide chains, the correct formation of interchain disulfide bonds is essential for their proper assembly and function. google.com "Scrambled" or incorrect disulfide bonds can lead to non-functional or aggregated products. tandfonline.com
Cysteine-specific SILAC, using labels like 13C3,15N-cysteine, has been effectively employed to identify and quantify scrambled disulfide bonds in bispecific antibodies. acs.orgnih.gov By labeling one of the antibody components, researchers can distinguish between correctly formed disulfide bonds (between labeled and unlabeled chains of the intended pair) and scrambled bonds (between incorrect pairs). Mass spectrometry analysis of the digested antibody allows for the precise identification of the linked peptides and thus the disulfide bond pattern. acs.orgtandfonline.com This approach is crucial for the quality control of therapeutic antibody production. google.com
Protein Structure and Dynamics Elucidation via L-Cysteine (3-13C) NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. researchgate.netacs.org The incorporation of stable isotopes like 13C is often essential for resolving the complex spectra of proteins. acs.orgmarioschubert.ch
L-Cysteine (3-13C) labeling is particularly useful for NMR studies. The 13C chemical shifts of cysteine residues are highly sensitive to their local environment and redox state. researchgate.net Specifically, the chemical shift of the beta-carbon (Cβ) of cysteine can clearly distinguish between the reduced (free thiol) and oxidized (disulfide-bonded) states. researchgate.net
Table 2: Typical 13Cβ Chemical Shifts for Cysteine Redox States
| Cysteine State | Typical 13Cβ Chemical Shift (ppm) |
| Reduced (Cysteine) | 28.4 ± 2.4 |
| Oxidized (Cystine) | 40.7 ± 3.8 |
Data compiled from published NMR studies. researchgate.net
This distinct difference in chemical shifts allows for the unambiguous identification of disulfide bonds within a protein. researchgate.net Furthermore, by using selective 13C labeling of cysteine, researchers can simplify complex NMR spectra and focus on specific regions of a protein. oup.com This is particularly valuable for studying large proteins or protein complexes where spectral overlap is a major challenge. acs.orgnih.gov The analysis of 13C-labeled cysteine through various multidimensional NMR experiments can provide detailed insights into protein folding, stability, and interactions. frontiersin.orgacs.org
Vi. Theoretical and Computational Approaches in L Cysteine 3 13c Research
Isotopic Network Reconstruction and Flux Calculation Algorithms
Isotopic network reconstruction is the foundational step in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a key technique for quantifying intracellular reaction rates. 13cflux.netcreative-proteomics.com When L-Cysteine (3-¹³C) is introduced into a biological system, the ¹³C label is distributed throughout the metabolic network. The specific patterns of this distribution in downstream metabolites serve as a fingerprint of the active metabolic pathways. 13cflux.net
Flux calculation algorithms are computational tools that use these labeling patterns, along with a stoichiometric model of the metabolic network and measured extracellular exchange rates, to estimate the intracellular fluxes. nih.gov The core principle involves simulating the isotopic labeling of metabolites for a given set of fluxes and finding the flux distribution that best explains the experimentally measured labeling data. researchgate.net This is typically achieved by minimizing the difference between simulated and measured labeling patterns. researchgate.net
Several algorithms are employed for this purpose, each with its own advantages and computational requirements. The choice of algorithm often depends on the complexity of the metabolic network and the desired precision of the flux estimates.
| Algorithm Type | Description | Key Features |
| Cumomer/Isotopomer Modeling | A detailed approach that models the distribution of all possible isotopic isomers (isotopomers) for each metabolite. | Provides high resolution and accuracy. Computationally intensive for large networks. |
| Elementary Metabolite Unit (EMU) | A more computationally efficient algorithm that simplifies the network by tracking only the unique isotopic forms of metabolites necessary for simulating the measured data. nih.gov | Reduces computational complexity without sacrificing accuracy. Widely used in modern ¹³C-MFA software. nih.gov |
| Flux Balance Analysis (FBA) Integration | Combines stoichiometric modeling with isotopic data to constrain the solution space of possible flux distributions. | Useful for large, genome-scale models where a full isotopic model is computationally prohibitive. |
By applying these algorithms to data from L-Cysteine (3-¹³C) tracing, researchers can reconstruct the active metabolic network and quantify the flow of carbon from cysteine into various biosynthetic and catabolic pathways, such as those leading to glutathione (B108866), taurine (B1682933), and pyruvate (B1213749). nih.govcaldic.com
In Silico Modeling of Metabolic Perturbations with L-Cysteine (3-¹³C) Tracers
In silico (computer-based) modeling is a powerful tool for predicting how metabolic systems respond to changes, such as genetic mutations, drug treatments, or alterations in nutrient availability. elifesciences.org When combined with L-Cysteine (3-¹³C) tracer data, these models can provide dynamic and quantitative insights into metabolic reprogramming.
The process begins with a validated metabolic model that accurately describes the flux distribution under a baseline condition, as determined by L-Cysteine (3-¹³C) tracing. This model can then be used to simulate the effects of specific perturbations. For example, a model could predict how the inhibition of an enzyme downstream of cysteine metabolism would reroute the ¹³C label from L-Cysteine (3-¹³C). These predictions can then be experimentally validated by performing tracer experiments under the perturbed condition.
Key applications of in silico modeling with L-Cysteine (3-¹³C) include:
Identifying Metabolic Bottlenecks: Simulating the effect of increasing the flux through a particular pathway can reveal rate-limiting steps. In the context of L-cysteine metabolism, this could identify enzymes that limit the production of glutathione. nih.gov
Predicting Drug Efficacy: Models can simulate the metabolic impact of a drug that targets a specific enzyme, predicting how fluxes will be redistributed. nih.gov
Understanding Disease States: By comparing models of healthy and diseased cells, researchers can identify key metabolic shifts associated with the pathology.
These simulations rely on kinetic models that incorporate not just the stoichiometry of reactions but also their rates and regulation. elifesciences.org The data from L-Cysteine (3-¹³C) experiments are crucial for parameterizing and validating these complex models, ensuring that their predictions are biologically relevant.
Advanced Statistical Analysis of Isotopic Data
The data generated from ¹³C tracing experiments are complex, consisting of mass isotopomer distributions for multiple metabolites. Advanced statistical methods are essential for accurately estimating fluxes and, critically, for determining the confidence with which these estimates are made. frontiersin.org
A primary goal of statistical analysis in ¹³C-MFA is to calculate confidence intervals for the estimated fluxes. A narrow confidence interval indicates a high degree of precision, while a wide interval suggests that the flux is not well-determined by the available data. Methods for this include:
Parameter Continuation: This method involves systematically varying a flux parameter and re-optimizing the fit to the data to map the boundaries of an acceptable fit.
Bootstrap Analysis: This technique involves resampling the experimental data multiple times to generate a distribution of flux estimates, from which confidence intervals can be derived.
Furthermore, goodness-of-fit tests are used to assess how well the computational model and the calculated fluxes describe the experimental measurements. A statistically significant discrepancy may indicate that the underlying metabolic network model is incomplete or incorrect, prompting further investigation and model refinement.
| Statistical Method | Purpose in ¹³C-MFA | Outcome |
| Sum of Squared Residuals (SSR) Minimization | To find the flux distribution that best fits the experimental ¹³C labeling data. | A single best-fit flux map. |
| Chi-Square (χ²) Goodness-of-Fit Test | To determine if the best-fit flux map is statistically consistent with the measurement errors. | Validation of the model's ability to explain the data. |
| Flux Confidence Interval Calculation | To quantify the precision of each estimated flux value. | A range for each flux that indicates the uncertainty of the estimate. nih.gov |
Predictive Models for Metabolic Pathway Activity Based on ¹³C Tracing
Data from ¹³C tracing experiments, including those using L-Cysteine (3-¹³C), serve as the foundation for building predictive models of metabolic pathway activity. frontiersin.org These models go beyond simply quantifying fluxes under one condition; they aim to predict metabolic behavior under new, untested conditions.
One approach is to develop constraint-based models that are refined using ¹³C-MFA data. For instance, Flux Balance Analysis (FBA) is a modeling framework that predicts metabolic flux distributions by optimizing a specific cellular objective, such as growth. maranasgroup.com While powerful, standard FBA can predict a wide range of possible flux states. By incorporating flux data derived from L-Cysteine (3-¹³C) experiments, these models can be more tightly constrained, leading to more accurate predictions of cellular metabolism. maranasgroup.com
Machine learning techniques are also being applied to isotopic data. These methods can identify complex patterns in labeling data that correlate with specific cellular phenotypes or responses to treatment. Such models can be used to:
Classify cells based on their metabolic state.
Predict the activity of certain pathways based on the labeling patterns of a few key metabolites.
Identify which fluxes are most sensitive to specific perturbations.
Ultimately, the integration of L-Cysteine (3-¹³C) tracer data with these predictive modeling frameworks allows for a systems-level understanding of metabolism. It enables researchers to move from a descriptive analysis of metabolic fluxes to a predictive science, accelerating research in fields such as metabolic engineering and drug discovery. researchgate.net
Vii. Methodological Considerations and Advanced Research Directions
Challenges in Isotopic Purity and Background Correction
Accurate metabolic flux analysis using L-cysteine (3-¹³C) is contingent on overcoming challenges related to the purity of the isotopic tracer and the correction for naturally abundant isotopes.
The isotopic purity of the L-cysteine (3-¹³C) tracer is a primary concern. Commercially available tracers typically have high purity, often 99 atom % ¹³C, which is crucial for minimizing ambiguity in experimental results. isotope.comchemie-brunschwig.chsigmaaldrich.com Any isotopic impurity can lead to misinterpretation of mass isotopomer distributions (MIDs), confounding the distinction between different metabolic pathways.
A more universal challenge is the natural abundance of stable isotopes, primarily ¹³C, which has a natural prevalence of approximately 1.1%. oup.com This means that even in an unlabeled metabolite, there is a non-zero probability of finding one or more ¹³C atoms, creating a background isotopic signature. When analyzing metabolites derived from an L-cysteine (3-¹³C) tracer, it is essential to correct for this natural abundance to accurately determine the true extent of label incorporation from the tracer. nih.gov
This correction is typically performed using mathematical algorithms and correction matrices. nih.gov These methods use the elemental formula of the metabolite and the known natural abundances of all its constituent elements (C, H, N, O, S) to calculate the expected MID for an unlabeled metabolite. This calculated background is then subtracted from the experimentally measured MID to yield the corrected distribution, which reflects only the labeling derived from the L-cysteine (3-¹³C) tracer. nih.gov Failure to perform this correction can lead to significant overestimation of labeling and incorrect flux calculations.
Table 1: Natural Abundance of Key Isotopes and an Example of its Impact on Mass Isotopomer Distribution (MID) of Unlabeled Cysteine
| Isotope | Natural Abundance (%) |
| ¹²C | ~98.9% |
| ¹³C | ~1.1% |
| ¹⁴N | ~99.6% |
| ¹⁵N | ~0.4% |
| ¹⁶O | ~99.8% |
| ¹⁷O | ~0.04% |
| ¹⁸O | ~0.2% |
| ³²S | ~95.0% |
| ³³S | ~0.75% |
| ³⁴S | ~4.2% |
The table presents the approximate natural abundances of key stable isotopes relevant to metabolomics.
Interactive Data Table: Illustrative MID of Natural Cysteine (C₃H₇NO₂S)This interactive table shows the theoretical mass isotopomer distribution (MID) for a population of natural, unlabeled cysteine molecules. The M+0 peak represents molecules with all the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). The M+1 and M+2 peaks arise from the presence of naturally occurring heavier isotopes like ¹³C or ³⁴S. This natural distribution must be mathematically removed from experimental data to accurately quantify the incorporation of a ¹³C tracer.
| Mass Isotopomer | Description | Theoretical Fractional Abundance (%) |
|---|---|---|
| M+0 | Molecule contains only the most abundant isotopes (e.g., all ¹²C). | 94.90 |
| M+1 | Molecule contains one heavy isotope (e.g., one ¹³C or one ¹⁵N). | 3.85 |
| M+2 | Molecule contains two heavy isotopes or one heavier isotope like ³⁴S. | 1.15 |
| M+3 | Molecule contains three heavy isotopes. | 0.10 |
Integration of L-Cysteine (3-¹³C) Tracing with Other -omics Data (e.g., Transcriptomics, Metabolomics)
While L-cysteine (3-¹³C) tracing provides powerful insights into the functional activity of metabolic pathways, its integration with other -omics technologies, such as transcriptomics and metabolomics, is essential for a comprehensive, multi-level understanding of metabolic regulation. biorxiv.org
Metabolomics provides a static snapshot of the concentrations of numerous metabolites at a single point in time. nih.gov When combined with L-cysteine (3-¹³C) tracing, which measures the dynamic flow of atoms through these metabolite pools, researchers can distinguish between changes in pool size due to altered production, consumption, or transport. For instance, an increase in a cysteine-derived metabolite could be due to increased synthesis (evidenced by high ¹³C enrichment) or a blockage in a downstream pathway (evidenced by low ¹³C enrichment despite a large pool size).
Transcriptomics, the study of gene expression, adds a regulatory layer to this analysis. By correlating the flux data from L-cysteine (3-¹³C) tracing with the expression levels of genes encoding metabolic enzymes, it is possible to identify transcriptional control points. researchgate.netfrontiersin.org For example, observing an increased flux through the transsulfuration pathway alongside the upregulation of the CTH (cystathionine gamma-lyase) gene would strongly suggest that the pathway is being transcriptionally activated. mdpi.com This integrated approach has been used to understand metabolic stress responses and the metabolic reprogramming in various organisms and disease states. researchgate.netfrontiersin.orgtum.de Computational pipelines are being developed to formally integrate these multi-omics datasets, using stoichiometric models as a scaffold to connect gene expression to metabolic function. biorxiv.org
Interactive Data Table: Hypothetical Integrated -omics Data in Response to Oxidative Stress
This interactive table illustrates how data from transcriptomics, metabolomics, and L-cysteine (3-¹³C) tracing can be integrated. In this hypothetical scenario, cells are exposed to oxidative stress. The data suggest a coordinated response to increase the synthesis of the antioxidant glutathione (B108866). Gene expression for the rate-limiting enzyme in glutathione synthesis (GCLC) is upregulated. While the total L-cysteine pool size decreases slightly (perhaps due to rapid consumption), the high ¹³C enrichment in glutathione confirms that the synthetic pathway is highly active, utilizing the labeled cysteine tracer.
| Analyte | Data Type | Control Condition | Stress Condition | Interpretation |
|---|---|---|---|---|
| GCLC gene | Transcriptomics (Fold Change) | 1.0 | +4.5 | Upregulation of the gene for the rate-limiting enzyme in glutathione synthesis. |
| L-Cysteine | Metabolomics (Relative Abundance) | 100 | 85 | Slight decrease in the total pool size, possibly due to increased consumption. |
| Glutathione | Metabolomics (Relative Abundance) | 100 | 170 | Significant increase in the cellular pool of the antioxidant. |
| Glutathione | ¹³C Labeling from L-Cysteine (3-¹³C) (%) | 15% | 65% | High label incorporation confirms de novo synthesis is the source of the increased glutathione pool. |
Development of Novel L-Cysteine (3-¹³C) Derivatization Techniques
The analysis of L-cysteine, including its isotopically labeled forms, by techniques like liquid chromatography-mass spectrometry (LC-MS) often requires chemical derivatization. This is done for several reasons: to stabilize the highly reactive and easily oxidized thiol (-SH) group, to improve chromatographic properties (e.g., retention on reverse-phase columns), and to enhance ionization efficiency for mass spectrometry. rsc.org
A significant challenge in cysteine analysis is its instability. The thiol group can readily oxidize to form cystine (a disulfide-linked dimer) or mixed disulfides with other thiols like glutathione. To prevent these artifactual alterations during sample preparation, a common strategy is to block the thiol group immediately upon cell extraction. rsc.org Reagents such as N-ethylmaleimide (NEM) react specifically and rapidly with thiols, forming a stable thioether adduct that can be reliably analyzed. rsc.org
For enhancing chromatographic separation and sensitivity, especially for chiral analysis (distinguishing L- and D-amino acids), derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol is a widely used method. nih.govresearchgate.net The reaction creates fluorescent and UV-active diastereomeric isoindole derivatives that can be readily separated on standard achiral columns. While traditional reagents like N-acetyl-l-cysteine (NAC) are effective, research continues into novel chiral thiols to improve resolution. nih.govresearchgate.net For instance, N,N-dimethyl-l-cysteine (DiCys) has been introduced as a derivatizing agent that not only enables chiral separation but also holds potential for isotope-tagged quantification strategies. nih.gov
Table 2: Comparison of Selected Derivatization Reagents for Cysteine Analysis
| Reagent/Method | Purpose | Advantage(s) | Analytical Platform(s) |
| N-Ethylmaleimide (NEM) | Thiol stabilization | Rapidly and specifically blocks the thiol group, preventing oxidation. rsc.org | LC-MS |
| o-Phthalaldehyde (OPA) / N-Acetyl-L-cysteine (NAC) | Chiral separation, enhanced detection | Forms fluorescent diastereomers, allowing separation of L- and D-amino acids on achiral columns. nih.govresearchgate.net | HPLC-Fluorescence, LC-MS |
| o-Phthalaldehyde (OPA) / N,N-Dimethyl-L-cysteine (DiCys) | Chiral separation, multiplexing | Provides good chiral resolution and potential for multiplex isotope tagging for relative quantification. nih.gov | LC-MS |
| Performic Acid Oxidation | Conversion to a stable form | Converts cysteine/cystine to the highly stable cysteic acid. researchgate.net | HPLC-Fluorescence, Ion-exchange chromatography |
This table summarizes various chemical derivatization strategies used for the analysis of cysteine, applicable to both unlabeled and isotopically labeled forms.
Future Perspectives in Positional Isotope Tracing for Complex Biological Systems
Positional isotope tracing with molecules like L-cysteine (3-¹³C) represents a powerful tool, and its future application in complex biological systems holds immense promise. The ability to track the fate of a specific atom within a molecule allows researchers to dissect intertwined metabolic pathways with a level of detail unattainable with uniformly labeled tracers. frontiersin.orgnih.gov
A major future direction is the application of these sophisticated tracing techniques to understand metabolic reprogramming in vivo. While cell culture studies are informative, they cannot replicate the complex nutrient milieu and cell-cell interactions of a native tissue or a tumor microenvironment. nih.govnih.gov Studies using stable isotope infusions in preclinical models and even in human patients are beginning to reveal how tissues obtain and utilize cysteine, demonstrating, for example, that many tumors downregulate the de novo synthesis pathway and become dependent on external cystine uptake. nih.govnih.gov
The combination of positional tracers with next-generation analytical platforms will further enhance research capabilities. The coupling of microfluidic capillary electrophoresis (CE) with high-resolution mass spectrometry (MS), for instance, allows for highly accurate isotopomer analysis from minute sample amounts, corresponding to as few as 10⁴ to 10⁵ prokaryotic cells. oup.com This opens the door to studying metabolism at the single-cell or near-single-cell level.
Furthermore, the development of new positionally labeled tracers will be crucial for asking more nuanced biological questions. While L-cysteine (3-¹³C) is valuable, tracers with labels on the sulfur atom or other carbon positions could provide complementary information. As computational modeling becomes more sophisticated, the rich datasets generated from positional tracing will be essential for building predictive, systems-level models of metabolism that can identify novel therapeutic targets in diseases ranging from cancer to neurodegeneration. biorxiv.org
Q & A
Q. What computational tools integrate ¹³C-L-cysteine flux data with genome-scale metabolic models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
